molecular formula C6H16ClN B2649766 (3R)-2-methylpentan-3-amine hydrochloride CAS No. 196929-99-4

(3R)-2-methylpentan-3-amine hydrochloride

Cat. No.: B2649766
CAS No.: 196929-99-4
M. Wt: 137.65
InChI Key: XELJVUCNNBUHJE-FYZOBXCZSA-N
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Description

(3R)-2-methylpentan-3-amine hydrochloride is a chiral amine compound with the molecular formula C6H15N·HCl It is a hydrochloride salt of (3R)-2-methylpentan-3-amine, which is an organic compound featuring a chiral center at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-methylpentan-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-methylpentan-3-ol.

    Amination Reaction: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines in the presence of catalysts.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Chiral Resolution: Utilizing chiral catalysts or resolving agents to ensure the desired enantiomer is obtained.

    Optimization of Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-methylpentan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

(3R)-2-methylpentan-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-2-methylpentan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-methylpentan-3-amine hydrochloride: The enantiomer of (3R)-2-methylpentan-3-amine hydrochloride, differing in the spatial arrangement of atoms around the chiral center.

    2-methylpentan-3-amine: The free base form without the hydrochloride salt.

    3-amino-2-methylpentane: A structural isomer with the amine group at a different position.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

(3R)-2-methylpentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJVUCNNBUHJE-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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